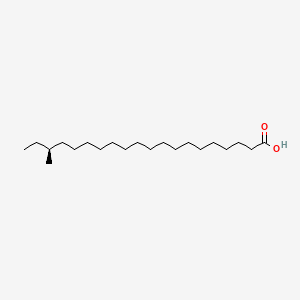

18(S)-Methyleicosanoic acid

Description

The exact mass of the compound Methylarachidic acid, (18S)- is 326.318480578 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(18S)-18-methylicosanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRCOZWDQPJAQT-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187639 | |

| Record name | Methylarachidic acid, (18S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340257-50-3 | |

| Record name | Methylarachidic acid, (18S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340257503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylarachidic acid, (18S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLARACHIDIC ACID, (18S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08T33L5M2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 18-Methyleicosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is a major lipid component of the outermost layer of the hair cuticle, known as the epicuticle. It is covalently bound to the protein surface, likely through a thioester linkage, and is crucial for maintaining the hydrophobicity and low friction of the hair surface. The absence of 18-MEA, often due to chemical treatments or environmental damage, leads to a more hydrophilic and damaged hair surface. This guide provides an in-depth technical overview of the discovery of this important lipid.

While the initial definitive identification of 18-methyleicosanoic acid in keratin (B1170402) fibers is credited to later research, early foundational work on the composition of wool and hair lipids in the mid-20th century laid the groundwork for this discovery. The comprehensive 1954 review by Ward and Lundgren on the "formation, composition, and properties of keratins" summarized the state of knowledge of the chemical constituents of these fibers, including their lipid components. However, it was the advancements in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, that enabled the precise structural elucidation of this branched-chain fatty acid in the later decades. A pivotal study in this area was the 1991 paper by Evans et al., which definitively characterized the major covalently bound fatty acid in wool as 18-methyleicosanoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the composition and properties of 18-MEA in mammalian hair, compiled from various studies.

| Property | Value | Analytical Method(s) | Reference |

| Relative Abundance in Covalently Bound Lipids | Major component | Gas Chromatography (GC) | Evans et al. (1991) |

| Chain Length | 21 carbons (including methyl branch) | Mass Spectrometry (MS) | Evans et al. (1991) |

| Branch Point | Carbon 18 (anteiso-position) | Nuclear Magnetic Resonance (NMR) Spectroscopy, MS | Evans et al. (1991) |

| Linkage to Protein | Thioester (proposed) | Chemical cleavage assays | Jones and Rivett (1997) |

Experimental Protocols

This section details the likely experimental methodologies employed in the discovery and characterization of 18-methyleicosanoic acid, based on the available literature and the standard analytical practices of the respective eras.

Isolation of Covalently Bound Fatty Acids from Keratin Fibers (based on Evans et al., 1991)

This protocol describes the general steps for liberating covalently bound fatty acids from wool or hair fibers.

Objective: To isolate the fatty acids that are chemically bound to the keratin proteins.

Materials:

-

Wool or hair fibers

-

Solvents for cleaning (e.g., hexane (B92381), ethanol)

-

Alkaline hydrolysis reagent (e.g., 0.5 M KOH in 95% ethanol)

-

Acid for acidification (e.g., HCl)

-

Organic solvent for extraction (e.g., diethyl ether or hexane)

-

Anhydrous sodium sulfate

Procedure:

-

Fiber Cleaning: The wool or hair fibers are first thoroughly cleaned to remove external contaminants and non-covalently bound lipids. This is typically achieved by sequential extraction with organic solvents such as hexane and ethanol (B145695) in a Soxhlet apparatus.

-

Alkaline Hydrolysis: The cleaned and dried fibers are then subjected to alkaline hydrolysis to cleave the ester or thioester bonds linking the fatty acids to the protein. This is performed by refluxing the fibers in an alcoholic solution of a strong base, such as potassium hydroxide, for several hours.

-

Acidification and Extraction: After hydrolysis, the reaction mixture is cooled and acidified to protonate the fatty acid salts, making them soluble in organic solvents. The fatty acids are then extracted from the aqueous-alcoholic solution using an immiscible organic solvent like diethyl ether or hexane.

-

Washing and Drying: The organic extract containing the fatty acids is washed with water to remove any remaining salts and acid. The organic layer is then dried over anhydrous sodium sulfate.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude mixture of covalently bound fatty acids.

Structural Elucidation of 18-Methyleicosanoic Acid

This section outlines the analytical techniques used to determine the chemical structure of the isolated major fatty acid.

Objective: To separate the fatty acid mixture and determine the molecular weight and fragmentation pattern of the major component.

Procedure:

-

Derivatization: For GC analysis, the carboxylic acid group of the fatty acids is typically derivatized to a more volatile ester, most commonly a methyl ester. This is achieved by reacting the fatty acid mixture with a methylating agent such as diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst (e.g., BF3 or HCl).

-

GC Separation: The fatty acid methyl esters (FAMEs) are injected into a gas chromatograph equipped with a capillary column suitable for separating fatty acids based on their chain length, degree of unsaturation, and branching.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the structure, including the position of the methyl branch.

Objective: To obtain detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the structure and stereochemistry.

Procedure:

-

Sample Preparation: A purified sample of the major fatty acid (or its methyl ester) is dissolved in a suitable deuterated solvent (e.g., CDCl3).

-

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals are used to identify characteristic groups, such as the terminal methyl groups, the methylene (B1212753) chain, and the protons near the methyl branch and the carboxylic acid group.

-

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is unique to its local electronic environment, allowing for the confirmation of the total number of carbons and the position of the methyl branch.

Signaling Pathways and Biological Significance

The discovery of 18-MEA was primarily focused on its structural role in the hair fiber rather than its involvement in classical signaling pathways within cells. Its significance lies in its contribution to the physicochemical properties of the hair surface.

The covalent attachment of 18-MEA to the keratin surface creates a hydrophobic barrier. This barrier is essential for:

-

Water Repellency: Preventing excessive water absorption by the hair shaft, which can lead to swelling and damage.

-

Lubrication: Reducing the friction between individual hair fibers, which minimizes tangling and mechanical damage during combing and styling.

-

Protection: Shielding the underlying protein structure from environmental insults.

The process of 18-MEA attachment to the developing hair fiber within the follicle represents a terminal differentiation step for the cuticle cells. The enzymes and regulatory mechanisms governing this specific lipid attachment are areas of ongoing research.

Conclusion

The discovery of 18-methyleicosanoic acid as the primary covalently bound lipid on the surface of mammalian hair was a significant advancement in our understanding of the chemistry of keratin fibers. This discovery, made possible by the development of sophisticated analytical techniques, revealed the molecular basis for the essential hydrophobic and protective properties of the hair cuticle. For researchers in cosmetics, dermatology, and materials science, a thorough understanding of the structure, properties, and discovery of 18-MEA is fundamental for the development of innovative products and treatments aimed at restoring and maintaining healthy hair. Further research into the biosynthesis and attachment mechanisms of 18-MEA could open new avenues for modulating hair properties at a biological level.

The Biological Significance of 18(S)-Methyleicosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

18(S)-Methyleicosanoic acid (18-MEA) is a unique, long-chain branched fatty acid that plays a crucial role in the structure and function of mammalian hair and the neonatal skin barrier. As the primary lipid component covalently bound to the hair cuticle's outermost surface, it is fundamental in providing the hydrophobicity and lubricity that characterize healthy hair. Its presence in the vernix caseosa underscores its importance in protecting and moisturizing the skin of newborns. This technical guide provides an in-depth exploration of the biological role of 18-MEA, including its synthesis, distribution, and function. Detailed experimental protocols for its analysis, quantitative data on its prevalence, and diagrams of relevant biochemical pathways are presented to support further research and development in cosmetics and dermatology.

Introduction

This compound (18-MEA), an anteiso-branched saturated fatty acid, is a key molecule in the biology of mammalian skin and hair. Unlike most fatty acids in biological systems, which are straight-chained, the methyl branch in 18-MEA imparts unique physicochemical properties that are critical to its function.[1] It is most notably recognized as the principal fatty acid of the F-layer, the outermost lipid layer of the hair cuticle, where it is covalently attached to the proteinaceous surface, likely via thioester bonds to cysteine residues.[1][2] This lipid barrier is essential for maintaining the hydrophobic nature of hair, reducing friction between fibers, and protecting it from environmental damage.[2] Beyond its role in hair, 18-MEA is also a significant component of the vernix caseosa, the waxy coating on newborn infants, where it contributes to the development and protection of the skin barrier.[3][4]

Distribution and Quantification of 18-Methyleicosanoic Acid

18-MEA is found in various biological contexts, most prominently in mammalian hair and the vernix caseosa of newborns. Its concentration can vary depending on factors such as age, environmental exposure, and cosmetic treatments.

18-MEA in Human Hair

In human hair, 18-MEA is the most abundant fatty acid covalently bound to the cuticle. The total lipid content of natural, undamaged hair is approximately 8.7%. This can be significantly reduced by chemical treatments like bleaching, which can decrease the lipid content to around 5.5%.[5]

| Condition | Total Lipid Content (%) | Reference |

| Natural Hair | 8.703 | [5] |

| Bleached Hair | 5.506 | [5] |

| Bleached Hair (after 1 lipid treatment) | 8.811 | [5] |

18-MEA in Vernix Caseosa

The vernix caseosa is a lipid-rich substance with branched-chain fatty acids (BCFA) being a major constituent. The concentration of BCFAs, including 18-MEA, is significantly higher in full-term infants compared to preterm infants, highlighting its role in fetal development.

| Infant Gestational Age | Total BCFA Content in Vernix Caseosa (%) | Reference |

| Preterm | 25.29 ± 0.51 | [4] |

| Full-term | 43.02 ± 1.87 | [4] |

Biological Synthesis of 18-Methyleicosanoic Acid

The biosynthesis of 18-MEA occurs within the sebaceous glands. While the precise enzymatic pathway in humans is not fully elucidated, it is understood to involve the synthesis of branched-chain fatty acids, a process that is under genetic control.[6] The synthesis of BCFAs in bacteria, such as Propionibacterium acnes found in sebaceous glands, involves the enzyme β-ketoacyl acyl carrier protein synthase III (KAS III), which utilizes branched-short chain CoAs as primers.[7][8] It is plausible that a similar mechanism exists in human sebocytes.

Biosynthesis of 18-Methyleicosanoic Acid.

Role in Hair Structure and Function

The primary and most well-understood role of 18-MEA is its contribution to the properties of the hair surface. Covalently bound to the epicuticle, it forms a protective, hydrophobic layer.

-

Hydrophobicity: The lipid layer created by 18-MEA repels water, which is crucial for preventing the hair from becoming waterlogged and for maintaining its structural integrity.[2]

-

Lubrication: 18-MEA acts as a boundary lubricant, reducing the friction between individual hair fibers. This minimizes wear and tear, prevents tangling, and contributes to the smooth feel of healthy hair.[2]

-

Protection: This lipid barrier protects the underlying protein structure of the hair from damage caused by environmental factors, chemical treatments (e.g., coloring, perming), and heat styling.[2]

Depletion of 18-MEA through harsh chemical treatments or environmental exposure leads to a more hydrophilic and higher friction hair surface, resulting in hair that is perceived as damaged, dry, and difficult to manage.[2]

Role in the Skin Barrier: Vernix Caseosa

In newborns, 18-MEA is a key component of the vernix caseosa. This substance serves several critical functions for the developing fetus and neonate:

-

Waterproofing: In utero, the vernix caseosa provides a waterproof barrier, protecting the fetal skin from the aqueous environment of the amniotic fluid.

-

Moisturization: After birth, the vernix caseosa helps to retain moisture and prevent transepidermal water loss, aiding the skin's adaptation to the extrauterine environment.

-

Antimicrobial Properties: The lipids and proteins within the vernix caseosa have been shown to possess antimicrobial properties, providing a first line of defense against infection.

The high concentration of BCFAs, including 18-MEA, in the vernix of full-term infants suggests a crucial role in the maturation of the skin barrier.[4]

Signaling Roles of Fatty Acids in the Skin

While 18-MEA's primary role appears to be structural, fatty acids, in general, are known to have significant signaling functions within the skin.[9][10][11] These broader roles provide a context for the potential, though not yet fully elucidated, signaling activities of 18-MEA.

-

PPAR Activation: Fatty acids can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in keratinocyte differentiation and skin barrier function.[9]

-

Precursors to Eicosanoids: Polyunsaturated fatty acids are precursors to eicosanoids (prostaglandins, leukotrienes), which are potent signaling molecules that modulate inflammation and immune responses in the skin.[12]

-

Regulation of Cell Proliferation and Differentiation: Fatty acids play a role in regulating the proliferation and differentiation of keratinocytes, the primary cells of the epidermis.[13]

General Signaling Roles of Fatty Acids in the Skin.

Experimental Protocols

The analysis of 18-MEA requires specialized techniques for its extraction and quantification due to its covalent linkage in hair and its presence within a complex lipid matrix in vernix caseosa.

Extraction and Quantification of 18-MEA from Hair

Objective: To extract and quantify the covalently bound 18-MEA from hair fibers.

Materials:

-

Hair samples

-

Diethyl ether

-

Water-saturated diethyl ether

-

2 M Potassium hydroxide (B78521) (KOH)

-

Chloroform

-

Methanol

-

Butylated hydroxytoluene (BHT)

-

14% Boron trifluoride (BF3) in methanol

-

Internal standard (e.g., heptadecanoic acid)

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Surface Lipid Removal: Wash hair samples with diethyl ether for 10 minutes at room temperature to remove surface lipids.[14]

-

Internal Lipid Extraction (Optional): Extract the hair with water-saturated diethyl ether under reflux to remove internal, non-covalently bound lipids.[14]

-

Saponification: Dissolve the delipidized hair in 2 M KOH to hydrolyze the thioester bonds linking 18-MEA to the hair proteins.[14]

-

Lipid Extraction: Perform a Bligh and Dyer extraction on the saponified solution using a chloroform:methanol mixture to isolate the fatty acids.[3]

-

Methylation: Prepare fatty acid methyl esters (FAMEs) by reacting the extracted fatty acids with 14% BF3 in methanol. Add BHT as an antioxidant.[3]

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. Identify the 18-methyleicosanoate peak based on its retention time and mass spectrum. Quantify using an internal standard.

Analysis of Fatty Acids in Vernix Caseosa

Objective: To determine the fatty acid profile, including 18-MEA, of vernix caseosa.

Materials:

-

Vernix caseosa samples

-

Chloroform

-

Methanol

-

0.05% BHT in chloroform/methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., hexane:diethyl ether:acetic acid)

-

Iodine vapor

-

GC-MS system

Protocol:

-

Lipid Extraction: Extract total lipids from vernix caseosa samples using a modified Bligh and Dyer method with chloroform/methanol (2:1, v/v) containing 0.05% BHT.[3][15]

-

Lipid Class Separation (Optional): Separate the lipid classes (e.g., wax esters, triglycerides) using preparative TLC. Visualize the bands with iodine vapor and scrape the desired bands for further analysis.[15][16]

-

Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the total lipid extract or the isolated lipid classes to FAMEs using 14% BF3 in methanol.[3]

-

GC-MS Analysis: Analyze the FAMEs using GC-MS to identify and quantify the different fatty acids present, including 18-methyleicosanoate.[15][16]

Experimental Workflow for 18-MEA Analysis.

Conclusion and Future Directions

This compound is a specialized lipid with a well-defined structural role in maintaining the health and integrity of mammalian hair and the neonatal skin barrier. Its unique branched structure is key to its function in providing hydrophobicity and lubricity. While its primary role appears to be structural, the broader context of fatty acid signaling in the skin suggests that further investigation into potential signaling roles of 18-MEA may be warranted.

For drug development and cosmetic science, understanding the synthesis and deposition of 18-MEA could lead to novel strategies for restoring this crucial lipid to damaged hair and for developing improved biomimetic skin barrier creams. Further research is needed to fully elucidate the enzymatic pathway of its synthesis in human sebaceous glands and to explore its potential interactions with cutaneous signaling pathways. The methodologies outlined in this guide provide a foundation for researchers to pursue these and other questions related to this important biological molecule.

References

- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilizing Lipid Bond Technology With Molecular Lipid Complex to Provide Lipid Treatment for Damaged Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of branched-chain fatty acid synthesis by Propionibacterium acnes β-ketoacyl acyl Carrier protein synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acid transporters in skin development, function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vitisv.com.au [vitisv.com.au]

- 11. Role of fatty acid transporters in epidermis: Implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Essential Fatty Acids and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 13. Skin Lipids and Their Influence on Skin Microbiome and Skin Care - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The extraction, quantification, and nature of hair lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Newborn Boys and Girls Differ in the Lipid Composition of Vernix Caseosa | PLOS One [journals.plos.org]

The Biosynthesis of 18(S)-Methyleicosanoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

18(S)-Methyleicosanoic acid (18-MEA) is a crucial branched-chain fatty acid that forms the outermost lipid layer of the hair cuticle, covalently bound primarily through thioester linkages to cysteine residues of the epicuticle. This lipid monolayer is fundamental to the hydrophobicity and low friction of the hair surface, playing a vital role in hair health and appearance. Understanding the biosynthetic pathway of 18-MEA is of significant interest for the development of novel hair care technologies and for understanding certain metabolic disorders. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, integrating current knowledge on branched-chain fatty acid synthesis, and details relevant experimental protocols for its study.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the essential amino acid L-isoleucine and involves a series of enzymatic reactions, including transamination, decarboxylation, and multiple cycles of fatty acid elongation. While the complete pathway has not been fully elucidated in mammals, a putative pathway can be constructed based on the well-established principles of branched-chain fatty acid synthesis.

Step 1: Formation of the (S)-2-Methylbutyryl-CoA Primer

The synthesis of the anteiso-fatty acid 18-MEA is initiated with a specific primer derived from the catabolism of L-isoleucine.

-

Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by the action of a branched-chain amino acid aminotransferase (BCAT) .

-

Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to form (S)-2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex . This multi-enzyme complex is a critical regulatory point in the catabolism of branched-chain amino acids.

Step 2: Elongation of the Fatty Acid Chain

(S)-2-Methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) complex. The fatty acid chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA. This process involves a repeating cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

After an initial series of elongation cycles by the cytosolic fatty acid synthase (FAS) to a mid-length fatty acyl-CoA, further elongation to the C20 length of 18-MEA is carried out by a series of enzymes known as Elongases of Very Long Chain Fatty Acids (ELOVLs) . These enzymes are located in the endoplasmic reticulum. Several ELOVL isoforms are expressed in the skin, with ELOVL4 being a strong candidate for the terminal elongation steps due to its known role in synthesizing very-long-chain fatty acids (VLCFAs) of C26 and longer[1]. It is hypothesized that ELOVL4, and possibly other elongases like ELOVL1 and ELOVL3, which are also expressed in the skin, participate in the elongation of the anteiso-precursor to its final C20 length[2][3].

Step 3: Methylation (Hypothetical)

The nomenclature "18-Methyleicosanoic acid" implies the methyl group is at the 18th carbon of a 20-carbon chain. The initial primer, (S)-2-methylbutyryl-CoA, provides the methyl group at what will become the antepenultimate (n-3) carbon. Therefore, a separate methylation step is not required for the characteristic branching of this anteiso-fatty acid. The "(S)" designation in this compound refers to the stereochemistry of the chiral center at the 18th carbon, which is derived from the L-isoleucine precursor.

Step 4: Thioesterification to Cuticular Proteins

The final step in the integration of 18-MEA into the hair structure is its covalent attachment to the proteins of the epicuticle. It is proposed that 18-Methyleicosanoyl-CoA is the activated form that reacts with cysteine residues in the cuticular proteins to form a stable thioester bond. The specific enzyme catalyzing this thioesterification in the hair follicle has not yet been identified.

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the this compound biosynthesis pathway are limited. However, data from studies on branched-chain fatty acid synthesis in general can provide some insights.

| Enzyme/Process | Substrate(s) | Product(s) | Kinetic Parameter | Value | Organism/System | Reference |

| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA, Methylmalonyl-CoA | Branched-chain fatty acids | kcat | ~170-fold lower than with Malonyl-CoA | Metazoan | [4] |

| Ketoacyl Synthase (KS) domain of mFAS | Decanoyl-ACP, Methylmalonyl-ACP | Elongated acyl-ACP | - | Low elongation rates observed | Metazoan | [4] |

| ELOVL3 | iso-C17:0-CoA, anteiso-C17:0-CoA | Elongated iso- and anteiso-acyl-CoAs up to C23:0 and C25:0 respectively | - | High activity observed | Mammalian | [2] |

| ELOVL1 | iso-C23:0-CoA, anteiso-C23:0-CoA | C25:0 iso- and anteiso-acyl-CoAs | - | Elongation activity observed | Mammalian | [2] |

Experimental Protocols

Protocol 1: Extraction and Quantification of 18-MEA from Hair

This protocol describes the extraction of lipids from hair and the subsequent quantification of 18-MEA using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Hair samples

-

Chloroform/methanol mixtures (2:1, 1:1, 1:2 v/v)[5]

-

Methanol[5]

-

Internal standard (e.g., heptadecanoic acid)

-

BF3-methanol or HCl-methanol for methylation

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23 or similar polar column)

Procedure:

-

Washing: Wash hair samples with a mild shampoo and rinse thoroughly with deionized water to remove external contaminants. Air dry the samples completely.

-

Lipid Extraction:

-

Cut the hair into small fragments (<1 mm).

-

Perform a sequential extraction with chloroform/methanol mixtures of decreasing polarity (2:1, 1:1, 1:2 v/v), followed by an overnight extraction with 100% methanol.[5]

-

Combine the extracts and evaporate the solvent under a stream of nitrogen.

-

-

Saponification and Methylation:

-

To the dried lipid extract, add a known amount of internal standard.

-

Saponify the lipids by refluxing with 0.5 M methanolic KOH.

-

Methylate the resulting free fatty acids by adding BF3-methanol or HCl-methanol and heating.

-

-

Extraction of Fatty Acid Methyl Esters (FAMEs):

-

After cooling, add water and extract the FAMEs with hexane.

-

Wash the hexane layer with water and dry over anhydrous sodium sulfate.

-

Concentrate the hexane extract to a suitable volume for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the FAME sample into the GC-MS.

-

Use an appropriate temperature program to separate the FAMEs.

-

Identify the 18-MEA methyl ester peak based on its retention time and mass spectrum (characteristic fragments).

-

Quantify the amount of 18-MEA relative to the internal standard.

-

Protocol 2: Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Activity

This protocol describes a spectrophotometric assay to measure the activity of the BCKD complex, a key enzyme in the 18-MEA biosynthesis pathway.

Materials:

-

Tissue homogenate or isolated mitochondria

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

(S)-α-keto-β-methylvalerate (substrate)

-

Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+, MgCl2

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation: Prepare a tissue homogenate or isolate mitochondria from a relevant tissue source (e.g., skin fibroblasts, hair follicles).

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, cofactors (TPP, CoA, NAD+, MgCl2), and the sample.

-

Initiation of Reaction: Start the reaction by adding the substrate, (S)-α-keto-β-methylvalerate.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: Heterologous Expression and Functional Characterization of ELOVL Enzymes

This protocol outlines a general approach for expressing and characterizing the activity of candidate ELOVL enzymes, such as ELOVL4, for their role in 18-MEA biosynthesis.

Materials:

-

Expression vector (e.g., pcDNA3.1)

-

Human cell line (e.g., HEK293 or a keratinocyte cell line)

-

Transfection reagent

-

Cell culture medium and supplements

-

Substrate: a medium-chain anteiso-acyl-CoA (e.g., C14 or C16 anteiso-acyl-CoA)

-

Malonyl-CoA

-

GC-MS system

Procedure:

-

Cloning: Clone the full-length cDNA of the candidate ELOVL gene (e.g., human ELOVL4) into an appropriate expression vector.

-

Transfection: Transfect the expression vector into the chosen human cell line. Use an empty vector as a control.

-

Cell Culture and Substrate Feeding: Culture the transfected cells and supplement the medium with the medium-chain anteiso-fatty acid precursor.

-

Lipid Extraction and Analysis: After a suitable incubation period, harvest the cells, extract the total lipids, and analyze the fatty acid composition by GC-MS as described in Protocol 1.

-

Data Analysis: Compare the fatty acid profiles of cells expressing the ELOVL enzyme with the control cells. An increase in the levels of longer-chain anteiso-fatty acids in the ELOVL-expressing cells would indicate that the enzyme is capable of elongating the precursor.

Future Directions

The biosynthesis of this compound is a complex pathway with several key enzymatic steps that are yet to be fully characterized. Future research should focus on:

-

Identification of the specific ELOVL elongase(s) responsible for the elongation of the anteiso-precursor to the C20 length. This could be achieved through a combination of gene expression studies in hair follicles and in vitro enzyme assays with a range of ELOVL isoforms.

-

Identification of the enzyme responsible for the final thioesterification of 18-MEA to the cuticular proteins.

-

Elucidation of the regulatory mechanisms that control the expression and activity of the enzymes in this pathway, which could have implications for hair health and aging.

-

Detailed kinetic characterization of the key enzymes in the pathway to create a quantitative model of 18-MEA biosynthesis.

This technical guide provides a framework for understanding and investigating the biosynthesis of this compound. Further research in this area will undoubtedly contribute to a deeper understanding of hair biology and may lead to the development of innovative solutions for hair care and treatment of related disorders.

References

- 1. Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]

- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Reserves of 18(S)-Methyleicosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18(S)-Methyleicosanoic acid, a branched-chain fatty acid, plays a crucial role in the protective lipid layers of various biological surfaces. Its unique anteiso structure imparts specific physicochemical properties, making it a molecule of significant interest in dermatology, cosmetology, and drug delivery. This technical guide provides an in-depth exploration of the primary natural sources of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its biosynthesis.

Natural Sources of this compound

This compound is predominantly found in mammalian secretions and tissues where it contributes to the formation of protective hydrophobic barriers. The principal natural reservoirs include human hair, vernix caseosa, and lanolin (wool wax). It is also present in smaller quantities in sebum and certain marine organisms.

Human Hair

The outermost layer of the human hair cuticle, the epicuticle, is covalently bound to a lipid monolayer primarily composed of 18-methyleicosanoic acid.[1][2] This lipid layer is responsible for the natural hydrophobicity and low friction of the hair surface, contributing to its smooth feel and healthy appearance.[3][4] The concentration of 18-methyleicosanoic acid decreases from the root to the tip of the hair fiber due to weathering and grooming practices.[5]

Vernix Caseosa

Vernix caseosa, the waxy, white substance covering the skin of newborns, is another significant source of 18-methyleicosanoic acid.[6][7] This complex biofilm is composed of corneocytes embedded in a lipid matrix, which includes a substantial proportion of branched-chain fatty acids.[8][9] 18-Methyleicosanoic acid in vernix caseosa is thought to play a vital role in skin barrier development and protection of the fetus and newborn.[10]

Lanolin (Wool Wax)

Lanolin, a wax secreted by the sebaceous glands of wool-bearing animals, is a rich commercial source of 18-methyleicosanoic acid.[11] This complex mixture of esters, fatty acids, and alcohols contains a significant fraction of branched-chain fatty acids, including the anteiso-series.[12][13]

Quantitative Data

The following tables summarize the quantitative data for this compound and related branched-chain fatty acids in its primary natural sources.

Table 1: Branched-Chain Fatty Acid Composition in Vernix Caseosa

| Fatty Acid | Percentage of Total Branched-Chain Fatty Acids |

| iso-12:0 | Present |

| anteiso-13:0 | Present |

| iso-14:0 | Present |

| iso-15:0 | Present |

| anteiso-15:0 | Present |

| iso-16:0 | Present |

| anteiso-17:0 | Present |

| iso-18:0 | Present |

| iso-20:0 | Present |

| Data from a study on branched-chain fatty acids in vernix caseosa.[14][15] The content of total branched-chain fatty acids in the triacylglycerol and free fatty acid fractions was 15.59% and 11.82%, respectively. The wax ester fraction contained up to 16.81% branched-chain fatty acids.[14][15] |

Table 2: Fatty Acid Composition of Lanolin

| Fatty Acid Type | Approximate Percentage by Weight |

| Straight Chain Acids | 40% |

| Branched Chain Acids | 20% |

| Hydroxy Acids | 40% |

| Data from the general composition of lanolin fatty acids.[12] 18-Methyleicosanoic acid is a key component of the branched-chain acid fraction.[11] |

Experimental Protocols

Extraction and Quantification of 18-Methyleicosanoic Acid from Human Hair

This protocol outlines a general procedure for the extraction and semi-quantitative analysis of 18-methyleicosanoic acid from hair fibers using Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS).

1. Sample Preparation:

-

Hair fibers are sectioned from the root to the tip.

-

Sections are washed to remove external contaminants.

2. TOF-SIMS Analysis:

-

A TOF-SIMS instrument is used for surface analysis.

-

A primary ion beam (e.g., 25-keV Bi32+) is rastered over a defined analysis area (e.g., 50 μm × 50 μm) on the hair fiber.[16]

-

Low-energy electron flooding is used for charge compensation.[16]

-

Secondary ions are analyzed to identify and quantify surface components.

3. Data Analysis:

-

The amount of 18-methyleicosanoic acid is expressed as the relative ion yield of 18-methyleicosanoic acid versus a reference ion yield from hair proteins (e.g., CN-).[17]

-

This provides a semi-quantitative measure of the 18-methyleicosanoic acid present on the hair surface.[16]

Analysis of Fatty Acids in Vernix Caseosa by GC-MS

This protocol describes the analysis of fatty acids in vernix caseosa, including 18-methyleicosanoic acid, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Lipid Extraction:

-

Vernix caseosa samples are collected from newborns.[18]

-

Total lipids are extracted using a solvent mixture such as chloroform/methanol.[7]

2. Saponification and Methylation:

-

The extracted lipids are saponified to release the fatty acids.

-

The fatty acids are then methylated to form fatty acid methyl esters (FAMEs) for GC-MS analysis. This is often achieved using a reagent like methanolic NaOH followed by an acid catalyst.[19][20]

3. GC-MS Analysis:

-

The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column.

-

The separated FAMEs are detected and identified by a mass spectrometer.

-

Identification of 18-methyl-eicosanoate is based on its retention time and mass spectrum compared to standards.

Signaling Pathways and Biological Relationships

Currently, specific signaling pathways directly involving this compound are not well-elucidated. Its primary known function is structural, contributing to the integrity and properties of the hair cuticle.

The biosynthesis of anteiso-branched-chain fatty acids, such as this compound, is understood to originate from the catabolism of amino acids, particularly isoleucine.[1] The resulting 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase system, which then elongates the chain by adding two-carbon units from malonyl-CoA.[6]

Visualizations

Caption: Experimental workflows for the analysis of this compound.

Caption: Biosynthesis of anteiso-fatty acids.

Caption: Role of 18-MEA in hair structure.

References

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. k18hairpro.com [k18hairpro.com]

- 3. researchgate.net [researchgate.net]

- 4. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of hair lipids and tensile properties as a function of distance from scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Newborn Boys and Girls Differ in the Lipid Composition of Vernix Caseosa | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Lipid mediator profile in vernix caseosa reflects skin barrier development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cosmetic applications | Lanolin Cholesterol Business | Products and Business | Nippon Fine Chemical [nipponseika.co.jp]

- 12. Lanolin Fatty Acids, bleached [lanolin.de]

- 13. Lanolin | Cyberlipid [cyberlipid.gerli.com]

- 14. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. storage.imrpress.com [storage.imrpress.com]

- 19. Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Definitive Guide to 18-Methyleicosanoic Acid in Human Hair

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that stands as the principal lipid component covalently bound to the outermost layer of the human hair cuticle, known as the epicuticle.[1][2][3] This unique lipid is paramount in defining the biophysical characteristics of the hair surface. It imparts a natural hydrophobicity, which is crucial for minimizing friction between hair fibers and protecting the hair shaft from environmental damage.[1][2] The presence and integrity of the 18-MEA layer are directly correlated with the perception of hair health, influencing properties such as smoothness, shine, and ease of combing. Chemical treatments, such as coloring, bleaching, and permanent waving, as well as environmental weathering, can deplete this vital lipid, leading to a hydrophilic and damaged hair surface.[1] This guide provides a comprehensive technical overview of 18-MEA in human hair, focusing on its quantitative analysis and the experimental protocols for its study.

Quantitative Analysis of 18-MEA in Human Hair

The quantification of 18-MEA is essential for understanding the impact of various treatments and conditions on hair health. Due to its covalent linkage to the hair cuticle, its analysis requires specific extraction methods followed by sensitive analytical techniques.

Concentration and Proportions

While the absolute concentration of 18-MEA can vary depending on factors such as ethnicity and hair condition, it is consistently the most abundant fatty acid in the hair's lipid layer.

| Parameter | Value | Source |

| Proportion of Total Fatty Acids | ~40-41% | [4][5] |

| Proportion of Total Hair Mass | 0.4% - 3.6% (estimated)¹ | [5][6] |

| Location | Covalently bound to the epicuticle | [1][2] |

¹This is an estimated range. Hair lipids constitute approximately 1-9% of the total hair mass.[5][6] The estimated concentration of 18-MEA is calculated based on it being around 40% of the total fatty acids.

Variations in Different Hair Types

Studies have indicated differences in the lipid content of hair among various ethnic groups. Asian hair has been reported to contain a higher overall amount of integral lipids compared to European or African hair.[5] Consequently, the absolute amount of 18-MEA may also vary. After exposure to UV radiation, a decrease in lipid content is observed across all hair types, with European and African hair showing more significant damage due to their lower initial lipid content.[5]

Experimental Protocols

The accurate quantification of 18-MEA from human hair involves a multi-step process encompassing sample preparation, lipid extraction via alkaline hydrolysis, derivatization, and subsequent analysis by chromatography coupled with mass spectrometry.

Sample Preparation

Proper preparation of hair samples is critical to ensure the removal of external contaminants without affecting the covalently bound 18-MEA.

-

Washing: Hair samples (tresses or snippets) should be washed to remove surface oils and styling product residues. A common procedure involves washing with a solution of a mild anionic surfactant, such as sodium lauryl ether sulfate (B86663) (SLES), followed by thorough rinsing with deionized water.

-

Drying: The washed hair samples should be air-dried or dried in a controlled environment (e.g., a desiccator or a low-temperature oven) to a constant weight.

-

Homogenization (Optional): For bulk analysis, the hair can be cut into small snippets or cryo-milled to increase the surface area for extraction.

Extraction of Covalently Bound 18-MEA via Alkaline Hydrolysis

Since 18-MEA is covalently attached to the hair cuticle, a chemical reaction is required to cleave the ester or thioester bonds.

-

Reagents: A solution of 0.1 M potassium t-butoxide in t-butanol is an effective reagent for this purpose.

-

Procedure:

-

Immerse a known weight of the prepared hair sample in the potassium t-butoxide solution.

-

Incubate at room temperature for a specified period (e.g., 5-10 minutes) with gentle agitation.

-

After incubation, remove the hair and neutralize the solution.

-

The liberated fatty acids, including 18-MEA, will be in the butanol solution.

-

Lipid Fraction Extraction and Derivatization for GC-MS Analysis

The fatty acids in the hydrolysate need to be extracted and derivatized to make them volatile for gas chromatography.

-

Liquid-Liquid Extraction:

-

Acidify the hydrolysate to protonate the fatty acids.

-

Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or iso-octane to separate the lipids from the aqueous phase.

-

Collect the organic phase containing the fatty acids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Add a methylating agent, such as boron trifluoride in methanol (B129727) (BF₃/MeOH) or methanolic HCl.

-

Heat the mixture to facilitate the conversion of fatty acids to their corresponding methyl esters.

-

After the reaction, extract the FAMEs into a non-polar solvent.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and quantifying the individual FAMEs.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for FAME analysis (e.g., a polar column like those with a bis(cyanopropyl) polysiloxane stationary phase).

-

Carrier Gas: Helium or hydrogen.

-

Injection: A small volume of the FAMEs solution is injected into the GC.

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify the components or in selected ion monitoring (SIM) mode for targeted quantification of the 18-MEA methyl ester.

-

Quantification: An internal standard (e.g., a deuterated fatty acid) is added at the beginning of the extraction process to account for any sample loss. A calibration curve is generated using a certified standard of 18-MEA to determine the concentration in the hair sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 18-MEA in human hair.

Signaling Pathways

Current scientific literature does not describe any known signaling pathways involving 18-methyleicosanoic acid. Its primary role is understood to be structural, contributing to the formation of a protective, hydrophobic barrier on the hair surface.

Logical Relationships in Hair Surface Integrity

The presence of 18-MEA is intrinsically linked to the overall health and properties of the hair surface. Its depletion initiates a cascade of undesirable changes.

Conclusion

18-Methyleicosanoic acid is a critical component for maintaining the integrity and desirable sensory properties of human hair. Its quantification provides a valuable metric for assessing hair damage and the efficacy of restorative treatments. The protocols outlined in this guide offer a robust framework for the accurate analysis of this key lipid. For professionals in drug development and hair care research, a thorough understanding of 18-MEA's role and the methods for its quantification are indispensable for innovating products that effectively preserve and restore the natural, healthy state of hair.

References

- 1. Degradation of Hair Surface: Importance of 18-MEA and Epicuticle | MDPI [mdpi.com]

- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LIPID MAPS [lipidmaps.org]

- 4. diva-portal.org [diva-portal.org]

- 5. The Ethnic Differences of the Damage of Hair and Integral Hair Lipid after Ultra Violet Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 18(S)-Methyleicosanoic Acid and its Interaction with Cell Membrane Structure

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

18(S)-Methyleicosanoic acid (18-MEA) is a long-chain, anteiso-branched fatty acid predominantly known for its critical structural role in the mammalian hair cuticle. It is the primary lipid covalently bound to the epicuticle, forming a protective monolayer that imparts hydrophobicity and reduces friction. While its function in this specific extracellular matrix is well-documented, its role within a typical fluid cell membrane is not established in the scientific literature. This guide will first detail the known structural role of 18-MEA in the context of the hair cuticle. Subsequently, it will explore the hypothesized influence of 18-MEA on a typical bilayer cell membrane, drawing upon established principles of how branched-chain fatty acids (BCFAs) affect membrane biophysics. This exploration is intended to provide a theoretical framework for researchers interested in the potential applications of BCFAs in modulating membrane properties for scientific research and drug development.

The Established Role of 18-MEA: The Hair Cuticle's Protective Barrier

18-Methyleicosanoic acid is the major covalently bound fatty acid in mammalian hair fibers.[1] It is linked, likely via a thioester bond to cysteine residues, to the proteinaceous surface of the outermost layer of the hair cuticle, known as the epicuticle.[1][2][3] This creates a dense, continuous hydrophobic layer.

Key Functions:

-

Hydrophobicity: The 18-MEA monolayer is responsible for the natural water-repellent nature of hair.[2][4] Its removal through harsh chemical treatments, such as bleaching or permanent waving, leads to a hydrophilic hair surface.[1][2]

-

Lubrication and Friction Reduction: This lipid layer acts as a boundary lubricant, reducing the friction between individual hair fibers, which is essential for easy combing and alignment.[2][5]

-

Protection: It forms the first line of defense against environmental and chemical damage.[6]

The loss of 18-MEA is a key indicator of hair damage, leading to increased porosity, a dry feeling, and difficulty in combing.[2][5]

Hypothetical Role of 18-MEA in a Bilayer Cell Membrane

While not its known biological context, incorporating a branched-chain fatty acid like 18-MEA into a model cell membrane (e.g., a liposome) would be expected to significantly alter the membrane's physical properties. These effects are inferred from studies on other branched-chain fatty acids found in bacterial membranes, where they play a crucial role in maintaining membrane fluidity.[4]

The defining feature of 18-MEA is its anteiso methyl branch (on the third-to-last carbon). This branching disrupts the orderly, tight packing of straight-chain saturated fatty acids.[5][7]

Expected Effects on Membrane Structure and Fluidity:

-

Increased Membrane Fluidity: The kink introduced by the methyl group prevents the acyl chains from packing tightly together. This disruption increases the rotational and lateral diffusion of lipids within the bilayer, leading to a more fluid state.[4][7][8] Branched-chain fatty acids are considered functional counterparts to unsaturated fatty acids in this regard.[4]

-

Lowered Phase Transition Temperature (Tm): By hindering the formation of a tightly packed gel phase, 18-MEA would lower the temperature at which the membrane transitions from a gel to a more fluid liquid-crystalline state.[5] Anteiso fatty acids are particularly effective at this.

-

Decreased Bilayer Thickness: The disruption in acyl chain packing would likely lead to a thinner lipid bilayer compared to one composed solely of long, straight-chain saturated fatty acids.[7]

-

Altered Permeability: The increased fluidity and less dense packing could potentially increase the permeability of the membrane to small molecules.

These hypothesized effects are summarized in the logical diagram below.

Quantitative Data

The following tables summarize the known physicochemical properties of 18-MEA and the expected quantitative effects of branched-chain fatty acids on membrane properties based on published literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₁H₄₂O₂ | [9][10][11] |

| Molecular Weight | 326.6 g/mol | [9][10][11] |

| CAS Number | 36332-93-1 | [10][11] |

| Synonyms | 18-MEA, Anteisoheneicosanoic Acid | [10][11] |

| Physical State | Crystalline Solid | [12] |

| Solubility | DMF: 50 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml | [10][12] |

| logP | 7.36 (Calculated) | [13] |

| Topological Polar Surface Area | 37.3 Ų (Calculated) | [13] |

Table 2: General Effects of Branched-Chain Fatty Acids (BCFAs) on Model Membranes

| Parameter | Effect of BCFA Incorporation | Quantitative Insight | Source |

| Main Phase Transition (Tm) | Decrease | Shifts Tm to lower temperatures. The iso isomer causes a more pronounced shift than the anteiso isomer in some systems. | [5] |

| Lipid Chain Order | Decrease / Condensation | Induces an ordering/condensing effect on the hydrophobic core, but overall enhances fluidity by disrupting packing. | [5][7] |

| Bilayer Thickness | Decrease | Methyl branching reduces lipid condensation and decreases bilayer thickness. | [7] |

| Membrane Fluidity | Increase | BCFAs increase bilayer fluidity, analogous to unsaturated fatty acids. | [4][8] |

Experimental Protocols

To investigate the effects of 18-MEA on a model cell membrane, a series of biophysical experiments can be conducted. Below are detailed methodologies for key experiments.

Preparation of Liposomes Containing 18-MEA

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating 18-MEA using the thin-film hydration and extrusion method.

Materials:

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

This compound (18-MEA)

-

Cholesterol (optional, to mimic biological membranes)

-

Organic solvent: Chloroform/Methanol (B129727) mixture (2:1, v/v)

-

Hydration buffer: (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Nitrogen gas stream

Methodology:

-

Lipid Mixture Preparation: Dissolve the primary phospholipid, cholesterol (if used), and 18-MEA in the chloroform/methanol solvent in a round-bottom flask. Molar ratios should be precisely calculated (e.g., 80:20 DPPC:18-MEA).

-

Thin Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the inner surface of the flask.

-

Solvent Removal: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary lipid to ensure proper hydration.

-

Vesicle Formation: Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

Extrusion (Sizing):

-

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

-

Hydrate the membranes with buffer.

-

Transfer the MLV suspension to one of the gas-tight syringes.

-

Pass the suspension through the membranes back and forth (an odd number of times, e.g., 21 passes) to form LUVs of a uniform size distribution.[6][14][15][16]

-

-

Characterization: The resulting liposome (B1194612) suspension can be characterized for size and homogeneity using Dynamic Light Scattering (DLS).

Measurement of Membrane Fluidity via Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. Increased fluidity allows the probe to rotate more freely, leading to lower fluorescence anisotropy values.

Materials:

-

Liposome suspension (prepared as in 4.1)

-

Fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH, in methanol or THF)

-

Spectrofluorometer equipped with polarizers and a thermostatted cuvette holder.

Methodology:

-

Probe Incorporation: Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid artifacts. Incubate in the dark for at least 30 minutes to allow for probe partitioning into the bilayer.

-

Instrument Setup:

-

Set the excitation wavelength for DPH (typically ~360 nm) and emission wavelength (~430 nm).[17]

-

Install vertical and horizontal polarizers in the excitation and emission light paths.

-

-

G-Factor Calculation: Correct for instrumental bias by measuring the ratio of vertically to horizontally polarized emission when the excitation light is horizontally polarized (G = IHV / IHH).[18]

-

Anisotropy Measurement:

-

Excite the sample with vertically polarized light.

-

Measure the fluorescence intensity of the emitted light through a vertical polarizer (IVV) and a horizontal polarizer (IVH).

-

-

Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following formula:

-

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

-

Temperature Scan (for Phase Transition): Place the cuvette in the thermostatted holder and record the anisotropy value at incremental temperature changes (e.g., every 2°C) to determine the phase transition temperature, which is observed as a sharp decrease in anisotropy.[17][19][20]

Surface Analysis of 18-MEA Containing Lipid Layers

Techniques typically used for hair surface analysis can be adapted to study supported lipid bilayers (SLBs) containing 18-MEA.

-

Atomic Force Microscopy (AFM): Can be used to image the topography of an SLB containing 18-MEA on a mica substrate. It can reveal the formation of domains, defects, and measure bilayer thickness. Force spectroscopy modes can probe the mechanical properties, such as indentation and rupture forces.[1][21][22][23]

-

X-ray Photoelectron Spectroscopy (XPS): An ultra-high vacuum technique that provides elemental composition and chemical state information of the top 5-10 nm of a surface.[24][25] It could be used to confirm the presence and orientation of 18-MEA in a deposited lipid film by analyzing the C 1s and O 1s core level spectra.[26]

-

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): A highly sensitive surface mass spectrometry technique that provides detailed molecular information about the outermost monolayer of a sample.[2][27] It can be used to map the lateral distribution of 18-MEA and other lipids in a mixed bilayer with high spatial resolution.[28][29][30]

Conclusion and Future Directions

This compound is a specialized lipid with a clearly defined and crucial structural role in maintaining the integrity and properties of the mammalian hair surface. While there is no current evidence for its participation in cell signaling or its presence in dynamic cell membranes, its unique anteiso-branched structure provides a compelling model for studying the biophysical impact of such fatty acids on lipid bilayers.

Future research could focus on validating the hypothesized effects presented in this guide. By incorporating 18-MEA into model membranes, researchers can quantitatively assess its impact on fluidity, phase behavior, permeability, and interactions with membrane proteins. Such studies would not only enhance our understanding of fundamental membrane biophysics but could also inform the rational design of lipid-based drug delivery systems where precise control over membrane properties is desired. The experimental protocols outlined herein provide a robust framework for initiating such investigations.

References

- 1. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact on lipid membrane organization by free branched-chain fatty acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. larodan.com [larodan.com]

- 12. 18-methyl Eicosanoic Acid | CAS 36332-93-1 | Cayman Chemical | Biomol.com [biomol.com]

- 13. LIPID MAPS [lipidmaps.org]

- 14. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. liposomes.ca [liposomes.ca]

- 16. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hitachi-hightech.com [hitachi-hightech.com]

- 18. jasco-global.com [jasco-global.com]

- 19. jascoinc.com [jascoinc.com]

- 20. jasco-global.com [jasco-global.com]

- 21. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Atomic force microscopy - Wikipedia [en.wikipedia.org]

- 24. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 25. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

- 26. mdpi.com [mdpi.com]

- 27. Lipid Imaging with Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. phys.libretexts.org [phys.libretexts.org]

- 30. Lipid imaging with time-of-flight secondary ion mass spectrometry (ToF-SIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization of 18(S)-Methyleicosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18(S)-Methyleicosanoic acid (18-S-MEA) is a long-chain, branched fatty acid that plays a crucial structural role in mammalian biology. It is the primary lipid component covalently bound to the epicuticle of the hair shaft, forming a protective hydrophobic layer.[1][2] This monomolecular layer is essential for maintaining the integrity of the hair fiber, reducing friction, and preventing moisture loss.[3] Unlike many biologically relevant fatty acids, 18-S-MEA's significance appears to be primarily structural rather than as a signaling molecule. To date, no specific signaling pathways directly involving this compound have been identified in the literature.

This technical guide provides a comprehensive overview of the structural characterization of this compound, detailing its physicochemical properties and the experimental protocols used for its analysis.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the tables below.

| Identifier | Value |

| IUPAC Name | (18S)-18-Methyleicosanoic acid |

| Synonyms | 18-S-MEA, Anteisoheneicosanoic acid |

| CAS Number | 340257-50-3 |

| Molecular Formula | C₂₁H₄₂O₂ |

| Molecular Weight | 326.56 g/mol |

| Exact Mass | 326.31848 g/mol |

| InChI | InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/t20-/m0/s1 |

| InChIKey | WSRCOZWDQPJAQT-FQEVSTJZSA-N |

| SMILES | CCC--INVALID-LINK--CCCCCCCCCCCCCCC(=O)O |

| Purity | >98% (Commercially available) |

| Property | Value |

| Physical State | Solid |

| Storage Temperature | Room temperature |

| Solubility | Soluble in DMF (~50 mg/ml), DMSO (~30 mg/ml), and Ethanol (~10 mg/ml)[4][5] |

Experimental Protocols for Structural Characterization

The structural elucidation of this compound relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids. Due to the low volatility of the free acid, derivatization to the fatty acid methyl ester (FAME) is a standard and required step prior to analysis.[6]

Experimental Protocol: Derivatization to FAME and GC-MS Analysis

-

Esterification:

-

To a sample of this compound, add a solution of 2% methanolic sulfuric acid or 14% boron trifluoride in methanol.

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

After cooling, add water and extract the 18-S-methyl-eicosanoate with an organic solvent such as hexane (B92381) or diethyl ether.

-

Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separation.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 150°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 4°C/min.

-

Hold at 250°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the methyl ester (m/z 340.33).

-

McLafferty Rearrangement: A prominent peak at m/z 74, characteristic of methyl esters of straight-chain and branched-chain fatty acids.[7]

-

Alpha-cleavage: Fragmentation adjacent to the carbonyl group, leading to the loss of the methoxy (B1213986) group (M-31) or the carbomethoxy group (M-59).

-

Hydrocarbon Fragmentation: A series of peaks separated by 14 Da (CH₂) corresponding to the fragmentation of the long alkyl chain. The branching point at C18 may influence the relative abundance of certain fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon skeleton and the position of the methyl branch.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument.

Expected Chemical Shifts (based on analogous structures):

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -COOH | ~11-12 (broad s) | ~180 |

| α-CH₂ | ~2.35 (t) | ~34 |

| β-CH₂ | ~1.63 (quintet) | ~25 |

| Bulk -(CH₂)n- | ~1.25 (s) | ~29-30 |

| -CH- (C18) | ~1.4-1.5 (m) | ~34-36 |

| -CH₃ (at C18) | ~0.86 (d) | ~19 |

| Terminal -CH₃ (C20) | ~0.88 (t) | ~14 |

| -CH₂- (C19) | ~1.1-1.2 (m) | ~27 |

Note: The provided chemical shifts are estimates based on the known values for similar long-chain fatty acids.[2][8] Actual experimental values may vary slightly.

Polarimetry

Optical rotation measurement is critical for confirming the enantiomeric purity of this compound.

Experimental Protocol: Determination of Specific Rotation

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform or ethanol) to achieve a precise concentration (c, in g/mL).

-

Measurement:

-

Use a polarimeter with a sodium D-line light source (589 nm).

-

Fill a sample cell of a known path length (l, in decimeters).

-

Measure the observed rotation (α) at a specified temperature (typically 20 or 25°C).

-

-

Calculation of Specific Rotation ([α]D): [α]D = α / (l × c)

Note: A specific experimental value for the optical rotation of this compound is not currently available in the surveyed literature. For the (S)-enantiomer, a levorotatory (negative) or dextrorotatory (positive) value would be expected, which would be equal in magnitude but opposite in sign to the (R)-enantiomer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the structural characterization of this compound.

Caption: Workflow for the structural characterization of this compound.

Conclusion

The structural characterization of this compound is achieved through a combination of standard analytical techniques. GC-MS analysis of its methyl ester derivative provides information on its molecular weight and fragmentation pattern, while ¹H and ¹³C NMR spectroscopy confirms its carbon skeleton and the stereocenter at the C18 position. Polarimetry is essential for determining the enantiomeric purity. While its primary role is structural, a thorough understanding of its physicochemical properties is vital for researchers in cosmetics, materials science, and biochemistry who are investigating the properties of biological surfaces and developing novel biomimetic materials. Further research into the enantioselective synthesis of 18(S)-MEA would be invaluable in providing definitive spectroscopic and polarimetric reference data.

References

- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. jeol.com [jeol.com]

- 4. larodan.com [larodan.com]

- 5. 18-methyl Eicosanoic Acid | CAS 36332-93-1 | Cayman Chemical | Biomol.de [biomol.com]

- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 7. researchgate.net [researchgate.net]

- 8. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 18(S)-Methyleicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

18(S)-Methyleicosanoic acid, a branched-chain fatty acid, is a molecule of significant interest due to its unique physical properties and biological roles. As a prominent component of the human hair cuticle's lipid layer, it imparts hydrophobicity and acts as a protective barrier.[1][2][3][4] This technical guide provides an in-depth overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its biological context.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₂O₂ | [6] |